molecular formula C11H24N2O2 B578303 1-(Boc-amino)-3-(isopropylamino)propane CAS No. 1229627-05-7

1-(Boc-amino)-3-(isopropylamino)propane

Cat. No.: B578303
CAS No.: 1229627-05-7
M. Wt: 216.325
InChI Key: SFFZEOKALAZPET-UHFFFAOYSA-N
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Description

1-(Boc-amino)-3-(isopropylamino)propane is an organic compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is particularly useful in peptide synthesis and other applications where selective protection of functional groups is required.

Preparation Methods

The synthesis of 1-(Boc-amino)-3-(isopropylamino)propane typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amine.

    Alkylation: The Boc-protected amine is then alkylated with isopropylamine under suitable conditions to yield the final product.

The reaction conditions often involve the use of organic solvents like dichloromethane and may require temperature control to optimize yield and purity .

Chemical Reactions Analysis

1-(Boc-amino)-3-(isopropylamino)propane undergoes various chemical reactions, including:

    Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid. .

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino groups.

    Oxidation and Reduction: While the Boc group provides stability, the free amine (after deprotection) can undergo oxidation and reduction reactions under appropriate conditions.

Common reagents used in these reactions include TFA for deprotection and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(Boc-amino)-3-(isopropylamino)propane primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amine, preventing it from participating in unwanted reactions. Upon deprotection, the free amine can interact with various molecular targets, facilitating reactions such as peptide bond formation .

Properties

IUPAC Name

tert-butyl N-[3-(propan-2-ylamino)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-9(2)12-7-6-8-13-10(14)15-11(3,4)5/h9,12H,6-8H2,1-5H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFZEOKALAZPET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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